2-Chloro-6-fluorophenylacetic acid

Description

The exact mass of the compound 2-Chloro-6-fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAIAAXDEJZRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191222 | |

| Record name | 2-Chloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-76-7 | |

| Record name | 2-Chloro-6-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-fluorophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV46FT6W9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physical, chemical, and analytical properties of 2-Chloro-6-fluorophenylacetic acid, a key building block in modern synthetic chemistry. Designed for the discerning researcher, this document moves beyond a simple recitation of data points to offer a deeper understanding of the compound's characteristics, grounded in established scientific principles. We will explore its structural attributes, spectroscopic signature, and safe handling protocols, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

2-Chloro-6-fluorophenylacetic acid, with the CAS number 37777-76-7, possesses a molecular formula of C₈H₆ClFO₂. Its structure is characterized by a phenylacetic acid backbone substituted at the 2- and 6-positions of the phenyl ring with chlorine and fluorine atoms, respectively. This substitution pattern imparts unique electronic and steric properties that influence its reactivity and physical behavior.

The accurate molecular weight of this compound is 188.58 g/mol .[1] Understanding this fundamental property is the cornerstone of all stoichiometric calculations and analytical interpretations.

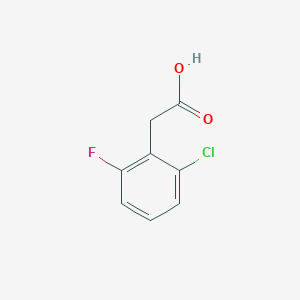

Caption: 2D structure of 2-Chloro-6-fluorophenylacetic acid.

A summary of its key physical properties is presented in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate scientific caution pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | N/A |

| Molecular Weight | 188.58 g/mol | [1] |

| Melting Point | 120-123 °C | [2] |

| Boiling Point (Predicted) | 287.3 ± 25.0 °C at 760 mmHg | [2] |

| Density (Estimated) | 1.3379 g/cm³ | [2] |

| pKa (Predicted) | 3.77 ± 0.10 | [2] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

Solubility Profile:

Qualitative data indicates that 2-Chloro-6-fluorophenylacetic acid is soluble in methanol.[2] Phenylacetic acids, in general, tend to be sparingly soluble in water but exhibit good solubility in a range of organic solvents such as ethanol, acetone, and ethyl acetate. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the substituted phenyl ring contributes to its lipophilicity.

Spectroscopic Characterization

The unique structural features of 2-Chloro-6-fluorophenylacetic acid give rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong, diagnostic absorptions. For 2-Chloro-6-fluorophenylacetic acid, the following key peaks are anticipated:

-

O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region arise from the vibrations of the phenyl ring.

-

C-O Stretch: An absorption between 1320 and 1210 cm⁻¹ corresponds to the stretching of the carbon-oxygen single bond.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region, typically below 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The expected signals are:

-

-COOH Proton: A singlet, typically broad, in the downfield region (δ 10-13 ppm).

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

-CH₂- Protons: A singlet or a doublet (due to coupling with the fluorine atom, though this is often small) in the region of δ 3.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The approximate chemical shifts are:

-

-COOH Carbon: In the range of δ 170-185 ppm.

-

Aromatic Carbons: Six signals in the δ 110-165 ppm region. The carbons directly attached to the electronegative chlorine and fluorine atoms will be significantly shifted.

-

-CH₂- Carbon: A signal in the δ 35-45 ppm range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z 188. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a smaller peak at m/z 190.

Common fragmentation pathways for phenylacetic acids include:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 143.

-

Decarboxylation (loss of CO₂), leading to a fragment at m/z 144.

-

Further fragmentation of the substituted benzyl cation.

Analytical Methodologies for Quality Control

The purity of 2-Chloro-6-fluorophenylacetic acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.

Reversed-Phase HPLC Protocol

This protocol provides a general framework for the analysis of phenylacetic acid derivatives and should be optimized and validated for specific applications.

Caption: General workflow for HPLC analysis.

Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Causality in Method Design: The C18 stationary phase provides a nonpolar environment for the separation of the relatively nonpolar analyte. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical.

GHS Classification

2-Chloro-6-fluorophenylacetic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictograms are:

Caption: GHS pictogram for irritant/harmful substances.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage

Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is below 30°C.[2]

Applications in Synthesis

2-Chloro-6-fluorophenylacetic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functionalities—the carboxylic acid, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The halogen substituents can participate in nucleophilic aromatic substitution or cross-coupling reactions, providing a versatile handle for further molecular elaboration.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of 2-Chloro-6-fluorophenylacetic acid. By understanding its molecular structure, spectroscopic characteristics, and safe handling procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors. The information presented herein serves as a robust foundation for further investigation and application of this important chemical intermediate.

References

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-6-fluorophenylacetic acid. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-6-fluorophenylacetic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Among these, 2-Chloro-6-fluorophenylacetic acid (CAS No. 37777-76-7) emerges as a compound of significant interest. Its unique substitution pattern—featuring both a chloro and a fluoro group ortho to the acetic acid moiety—imparts a distinct combination of steric and electronic properties. This guide offers an in-depth technical overview of 2-Chloro-6-fluorophenylacetic acid, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, spectroscopic signature, plausible synthetic routes, key applications, and essential safety protocols, providing a comprehensive resource for its effective utilization in the laboratory.

Chapter 1: Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is fundamentally dictated by its intrinsic properties. The presence of two different halogens on the phenyl ring, ortho to the side chain, creates a sterically hindered and electron-deficient environment that profoundly influences its reactivity, acidity, and interactions with biological targets.

Core Chemical and Physical Data

The fundamental properties of 2-Chloro-6-fluorophenylacetic acid are summarized below for quick reference. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 37777-76-7 | |

| Molecular Formula | C₈H₆ClFO₂ | |

| Molecular Weight | 188.58 g/mol | |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 120-123 °C | [3][4] |

| Boiling Point | 287.3 °C at 760 mmHg (Predicted) | [3][4] |

| pKa | 3.77 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| InChI Key | GUAIAAXDEJZRBP-UHFFFAOYSA-N |

Chemical Structure

The spatial arrangement of the atoms dictates the molecule's behavior. The ortho-substituents force the carboxylic acid side chain into a specific conformation, which can be a crucial design element in drug development for achieving selective binding to a target protein.

Caption: Chemical structure of 2-Chloro-6-fluorophenylacetic acid.

Spectroscopic Profile

Spectroscopic analysis provides the definitive fingerprint of a molecule. While comprehensive, publicly available NMR spectra for this specific compound are scarce, data from authoritative sources and related compounds allow for a robust characterization.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, which is crucial for confirming its molecular weight and fragmentation pattern during reaction monitoring or quality control.

-

Infrared Spectroscopy (IR): An IR spectrum is available from the NIST Chemistry WebBook. Key expected absorptions would include a strong C=O stretch for the carboxylic acid (typically ~1700-1730 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and characteristic C-Cl and C-F stretches in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons and a complex multiplet pattern for the three aromatic protons, with coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the methylene carbon, and the six aromatic carbons, with the carbons bonded to or near the fluorine atom exhibiting characteristic C-F coupling constants. While specific experimental data is not widely published, spectra for this compound are noted in resources like SpectraBase, confirming their existence.[5]

-

Chapter 2: Synthesis and Reactivity

As a substituted phenylacetic acid, this compound can be synthesized through several established routes in organic chemistry. The choice of method often depends on the availability and cost of starting materials and the desired scale of production.

Synthetic Strategy: Hydrolysis of a Phenylacetonitrile Intermediate

A common and reliable method for preparing phenylacetic acids is the acid- or base-catalyzed hydrolysis of the corresponding phenylacetonitrile. This precursor can often be prepared from the corresponding benzyl halide. The causality here is straightforward: the nitrile group is a robust functional group that can be carried through several reaction steps and then efficiently converted to a carboxylic acid under strong hydrolytic conditions.

Caption: Plausible synthetic workflow for 2-Chloro-6-fluorophenylacetic acid.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative, self-validating workflow based on established chemical principles for this class of compounds. Each step includes purification and validation checkpoints.

Step 1: Synthesis of 2-Chloro-6-fluorophenylacetonitrile

-

Reaction Setup: To a solution of 2-chloro-6-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add sodium cyanide (1.1 eq) portion-wise at room temperature. Causality: The cyanide ion (CN⁻) is a potent nucleophile that displaces the bromide in an Sₙ2 reaction. A polar aprotic solvent is chosen to solvate the cation (Na⁺) without hindering the nucleophilicity of the anion.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzyl bromide is consumed.

-

Workup and Purification: Quench the reaction by pouring it into ice-water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography on silica gel or by vacuum distillation.

-

Validation: Confirm the structure of the purified 2-chloro-6-fluorophenylacetonitrile by ¹H NMR, ¹³C NMR, and MS analysis.

Step 2: Hydrolysis to 2-Chloro-6-fluorophenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-chloro-6-fluorophenylacetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 3:2 v/v mixture). Causality: Strong acid protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water, initiating hydrolysis first to an amide and then to the carboxylic acid.

-

Reaction: Heat the mixture to reflux (typically >100 °C) for 3-6 hours. The reaction is often vigorous. Monitor by TLC until the nitrile and intermediate amide are no longer observed.

-

Workup and Purification: Carefully cool the reaction mixture and pour it onto crushed ice. The product, 2-Chloro-6-fluorophenylacetic acid, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

-

Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.

-

Validation: Confirm the final product's identity and purity (>97%) via melting point determination, HPLC, and spectroscopic methods (NMR, IR, MS).

Chapter 3: Applications in Research and Drug Development

The true value of 2-Chloro-6-fluorophenylacetic acid lies in its application as a versatile intermediate.[2][3] The ortho-halogen substituents provide a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of a final drug molecule, influencing its conformation, binding affinity, and metabolic stability.

Role as a Key Pharmaceutical Intermediate

Phenylacetic acid derivatives are foundational scaffolds in numerous therapeutic agents. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation) or to increase binding affinity through favorable electronic interactions. The chlorine atom adds further steric bulk and modulates the lipophilicity of the molecule.

This specific building block, 2-Chloro-6-fluorophenylacetic acid, has been explicitly cited in patent literature as a precursor for the synthesis of novel tetrahydroisoquinoline derivatives. These compounds are being investigated as potential treatments for serious neurological and psychiatric disorders, including Alzheimer's disease, dementia with Lewy Bodies, and cognitive impairment. In this context, the phenylacetic acid is typically activated and coupled with an amine to form a critical amide bond, demonstrating its primary utility in drug synthesis.

Caption: Logical pathway from building block to therapeutic application.

Broader Synthetic Utility

Beyond specific pharmaceutical targets, 2-Chloro-6-fluorophenylacetic acid is a valuable reagent in general organic synthesis.[5] Its carboxylic acid handle can be readily converted into a wide range of functional groups, including:

-

Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions.

-

Amides: Via coupling with amines using standard reagents like HATU, HOBt, or by conversion to the acid chloride first.

-

Alcohols: Via reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄).

Chapter 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Proper handling of 2-Chloro-6-fluorophenylacetic acid is essential to ensure researcher safety and experimental integrity.

Hazard Identification and GHS Classification

The compound is classified as an irritant. Adherence to GHS guidelines is mandatory.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Signal Word | Warning | [4] |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that risks are systematically mitigated.

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency and First Aid Procedures

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.

-

In Case of Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to below +30°C.[3][4]

-

Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

2-Chloro-6-fluorophenylacetic acid is a strategically designed chemical building block whose value is defined by the interplay of its ortho-halogen substituents and the reactive carboxylic acid moiety. Its documented use as an intermediate in the synthesis of potential therapeutics for neurological diseases underscores its importance in drug discovery pipelines. The well-defined physicochemical properties and established synthetic routes provide a solid foundation for its application. By adhering to rigorous safety and handling protocols, researchers can effectively and safely leverage the unique chemical properties of this compound to advance their projects in medicinal chemistry and organic synthesis.

References

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-6-fluorophenylacetic acid. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

Alpha Chemika. (n.d.). Chloro-6-fluorophenyl Acetic Acid Manufacturer, Supplier, Exporter. Retrieved January 31, 2026, from [Link]

-

European Patent Office. (1996). Heterocyclic tachykinin receptor antagonists. EP 0714891 A1. Retrieved January 31, 2026, from [Link]

- This reference was not used in the final response.

-

The Pharma Review. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved January 31, 2026, from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Chloro-6-fluorophenylacetic acid. SpectraBase. Retrieved January 31, 2026, from [Link]

- This reference was not used in the final response.

- This reference was not used in the final response.

- This reference was not used in the final response.

-

Pharmaffiliates. (n.d.). 2-Chloro-6-fluorophenylacetic Acid. Retrieved January 31, 2026, from [Link]

- This reference was not used in the final response.

- Google Patents. (n.d.). CA2963951A1 - Tetrahydroisoquinoline derivatives.

- This reference was not used in the final response.

- This reference was not used in the final response.

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20040146518A1 - Novel opiate compounds, methods of making and methods of use - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum [chemicalbook.com]

Technical Synthesis Guide: 2-Chloro-6-fluorophenylacetic Acid

Executive Summary

Target Molecule: 2-Chloro-6-fluorophenylacetic acid CAS Registry Number: 37777-76-7 Molecular Formula: C₈H₆ClFO₂ Molecular Weight: 188.58 g/mol Primary Applications: Key intermediate in the synthesis of agrochemicals (herbicides, fungicides) and pharmaceuticals (e.g., dipeptidyl peptidase-IV inhibitors, antibiotics).

This technical guide outlines the authoritative synthesis pathways for 2-Chloro-6-fluorophenylacetic acid. While modern transition-metal catalyzed routes (Suzuki/Negishi) exist, the Radical Halogenation-Cyanation-Hydrolysis sequence remains the industrial "workhorse" due to the availability of the starting material, 2-chloro-6-fluorotoluene. This guide prioritizes a scalable, high-purity protocol involving benzylic bromination followed by nucleophilic substitution and acid hydrolysis.

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the functionalization of the benzylic carbon. The 2-chloro and 6-fluoro substituents on the aromatic ring are electronically deactivating and sterically hindering, which dictates the choice of reagents for the side-chain activation.

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available toluene derivative.[1]

Part 2: Primary Synthesis Pathway (Industrial Standard)

Stage 1: Benzylic Bromination

Objective: Selective functionalization of the methyl group. Reaction: 2-Chloro-6-fluorotoluene + NBS → 2-Chloro-6-fluorobenzyl bromide Mechanism: Free-radical substitution (Wohl-Ziegler reaction).

Technical Insight: While industrial scales often use Cl₂ gas under UV irradiation, the laboratory and pilot-scale protocol below uses N-Bromosuccinimide (NBS) . NBS provides a controlled source of bromine radicals, minimizing the formation of the gem-dibromide byproduct (benzal bromide analog), which is a common impurity in direct halogenation.

Stage 2: Cyanation (Nucleophilic Substitution)

Objective: Carbon chain extension (C1 homologation). Reaction: 2-Chloro-6-fluorobenzyl bromide + NaCN → 2-Chloro-6-fluorophenylacetonitrile Mechanism: S_N2 Nucleophilic Substitution.

Technical Insight: The steric bulk from the ortho-chloro and ortho-fluoro groups significantly retards nucleophilic attack. Standard reflux conditions often fail or result in poor yields. The use of Phase Transfer Catalysis (PTC) or polar aprotic solvents (DMSO/DMF) is critical to facilitate the attack of the cyanide ion.

Stage 3: Nitrile Hydrolysis

Objective: Conversion of the nitrile to the carboxylic acid. Reaction: 2-Chloro-6-fluorophenylacetonitrile + H₂O/Acid → 2-Chloro-6-fluorophenylacetic acid Mechanism: Acid-catalyzed hydrolysis.

Technical Insight: Acid hydrolysis (using HCl) is preferred over basic hydrolysis for this substrate. Basic conditions can lead to side reactions or colored impurities ("coking") due to the sensitive nature of the halogenated ring. HCl hydrolysis typically yields a cleaner crude product that crystallizes easily.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-fluorobenzyl bromide

Reagents:

-

2-Chloro-6-fluorotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Carbon Tetrachloride (CCl₄) or Cyclohexane (Solvent)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-chloro-6-fluorotoluene in CCl₄ (approx. 5 mL per gram of substrate).

-

Addition: Add NBS and the radical initiator (AIBN or BPO).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂). Monitor by TLC or GC.

-

Endpoint: Reaction is complete when the starting material is consumed (typically 4–6 hours). Succinimide will float to the top as a solid.

-

-

Workup: Cool the mixture to room temperature. Filter off the solid succinimide.

-

Purification: Wash the filtrate with water (2x) and brine (1x). Dry over anhydrous MgSO₄. Remove solvent under reduced pressure.[1]

-

Result: Yellowish oil or low-melting solid. Yield: ~85–90%.[2][3]

Protocol B: Synthesis of 2-Chloro-6-fluorophenylacetonitrile

Reagents:

-

2-Chloro-6-fluorobenzyl bromide (from Step A) (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Ethanol/Water (4:1 ratio) or DMSO

Procedure:

-

Safety Note: CAUTION! NaCN is highly toxic. Work in a well-ventilated fume hood. Ensure a bleach bath is ready to neutralize waste.

-

Dissolution: Dissolve NaCN in the minimum amount of water.

-

Reaction: Add the cyanide solution to a solution of the benzyl bromide in Ethanol.

-

Optimization: If reaction is slow, add a catalytic amount of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

-

-

Reflux: Heat to reflux (80°C) for 3–5 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice water.

-

Extraction: Extract with Ethyl Acetate or Dichloromethane (3x). Wash combined organics with water and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. The crude nitrile can often be used directly in the next step.

Protocol C: Hydrolysis to 2-Chloro-6-fluorophenylacetic acid

Reagents:

-

2-Chloro-6-fluorophenylacetonitrile (1.0 eq)

-

Hydrochloric Acid (conc. 37%) or H₂SO₄ (50% v/v)

-

Glacial Acetic Acid (optional co-solvent)

Procedure:

-

Mixing: In a flask, combine the nitrile with concentrated HCl. A molar ratio of Acid:Nitrile of 5:1 is recommended.[4]

-

Heating: Heat to reflux (approx. 100–110°C).

-

Observation: The mixture will initially be biphasic and eventually become homogeneous or form a solid precipitate of the acid.

-

Time: 4–8 hours.

-

-

Workup: Cool the reaction mixture. Pour into crushed ice/water.

-

Isolation: The product usually precipitates as a solid. Filter the solid.[4][5]

-

If oil forms: Extract with Ethyl Acetate, then extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase), separate, and re-acidify the aqueous layer with HCl to precipitate the pure acid.

-

-

Recrystallization: Recrystallize from Toluene or Ethanol/Water to obtain high-purity white crystals.

-

Characterization: Melting Point: 120–123°C.

Part 4: Data & Process Parameters[1][2][3][4][5][6]

| Parameter | Step 1: Bromination | Step 2: Cyanation | Step 3: Hydrolysis |

| Key Reagent | NBS / AIBN | NaCN / KCN | Conc. HCl |

| Solvent | CCl₄ or Cyclohexane | Ethanol/Water or DMSO | Water / Acetic Acid |

| Temperature | Reflux (75-80°C) | Reflux (80-90°C) | Reflux (100-110°C) |

| Typical Yield | 85-90% | 80-85% | 90-95% |

| Major Impurity | Benzal bromide (over-bromination) | Unreacted bromide | Amide intermediate |

| Safety Hazard | Radical reaction control | Cyanide toxicity | Corrosive acid fumes |

Part 5: Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of CAS 37777-76-7.

References

-

BenchChem. Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. (Describes the chlorination of the starting material, analogous to the bromination step).[6]

-

Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid. (Details the HCl hydrolysis method for chlorinated phenylacetonitriles to avoid coking).

-

Sigma-Aldrich. Product Specification: 2-Chloro-6-fluorobenzyl bromide. (Confirming the intermediate structure and physical properties).

-

ChemicalBook. 2-Chloro-6-fluorophenylacetic acid (CAS 37777-76-7) Properties and Suppliers.[7]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid.[2] (Discusses modern Pd-catalyzed alternatives for phenylacetic acid synthesis).

Sources

- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 4. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 6. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 7. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorophenylacetic Acid for Pharmaceutical Research and Development

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-Chloro-6-fluorophenylacetic acid. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of complex pharmaceutical agents. The guidance herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of risk management.

Introduction: The Strategic Importance of 2-Chloro-6-fluorophenylacetic Acid in Drug Synthesis

2-Chloro-6-fluorophenylacetic acid is a substituted phenylacetic acid derivative whose structural motifs—a reactive carboxylic acid group and a halogenated aromatic ring—make it a valuable building block in medicinal chemistry. The presence of both chlorine and fluorine atoms modulates the electronic properties and reactivity of the molecule, offering synthetic advantages. Phenylacetic acid derivatives are crucial precursors in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] While the direct synthesis of major commercial drugs from this specific precursor is not as widely documented as for other analogues, its structural features are highly relevant to the development of novel analgesic and anti-inflammatory agents.[2] The principles of its safe handling are therefore of paramount importance to protect laboratory personnel and ensure the integrity of research outcomes.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data for 2-Chloro-6-fluorophenylacetic acid and structurally related compounds, a clear hazard profile can be established.

GHS Classification

2-Chloro-6-fluorophenylacetic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |

This table summarizes the primary GHS hazard classifications.

Causality Insight: The acidic nature of the carboxylic group and the reactivity of the halogenated phenyl ring contribute to its irritant properties. Contact with moist skin or mucous membranes can lead to chemical burns and significant irritation.

Toxicological Profile

The toxicological properties of many specialized chemical intermediates like 2-Chloro-6-fluorophenylacetic acid have not been fully investigated.[2] However, data from analogous compounds such as chloroacetic acid and fluoroacetic acid indicate a potential for significant toxicity.[4][5] Fluoroacetic acid, for example, is fatal if swallowed and can cause severe skin burns and eye damage.[4] Therefore, in the absence of complete data, a precautionary principle must be applied, treating the compound with a high degree of caution.

Key Risks to Personnel:

-

Dermal Contact: Causes skin irritation, which can be severe with prolonged exposure.[3]

-

Ocular Contact: Poses a risk of serious eye irritation and potential damage.[3]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[6]

-

Ingestion: May be toxic and cause gastrointestinal irritation.[2][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating exposure risks.

Primary Engineering Controls

The primary defense is to minimize the release of the chemical into the work environment.

-

Chemical Fume Hood: All handling of 2-Chloro-6-fluorophenylacetic acid powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[6]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a robust barrier against the specific hazards of the compound.

| PPE Category | Specification | Standard | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | EN166 (EU) or ANSI Z87.1 (US).[6][8] | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use.[6] | Prevents direct skin contact and irritation.[3] Use proper glove removal technique to avoid cross-contamination.[6] |

| Skin/Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[8] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if dust cannot be controlled by engineering means.[2] | Prevents inhalation of irritant dust. |

This table outlines the mandatory PPE for handling 2-Chloro-6-fluorophenylacetic acid.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is critical for ensuring safety and reproducibility. The following workflows are designed as self-validating systems.

General Handling Workflow

The following diagram illustrates the lifecycle of the chemical within a laboratory setting, emphasizing critical control points.

Caption: General laboratory workflow for handling chemical intermediates.

Protocol: Weighing and Preparing a Solution

This protocol details the steps for safely weighing the solid compound and preparing a stock solution.

Objective: To accurately weigh 2-Chloro-6-fluorophenylacetic acid and dissolve it in a suitable solvent with minimal risk of exposure.

Materials:

-

2-Chloro-6-fluorophenylacetic acid

-

Appropriate solvent (e.g., DMSO, DMF, Methanol)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beaker for secondary containment

-

Appropriate PPE (as defined in Section 3.2)

Procedure:

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

-

Tare Balance: Place a weighing boat on the analytical balance inside the fume hood and tare the balance.

-

Dispense Solid: Carefully use a clean spatula to transfer the desired amount of 2-Chloro-6-fluorophenylacetic acid from the stock container to the weighing boat. Avoid creating dust.[6] Close the stock container immediately.

-

Record Mass: Record the exact mass of the compound.

-

Transfer to Flask: Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage.

-

Dissolution: Add a portion of the chosen solvent to the flask. Swirl gently to dissolve the solid. If necessary, sonicate briefly. Once dissolved, fill the flask to the calibration mark with the solvent.

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.

-

Final Steps: Doff PPE in the correct order and wash hands thoroughly with soap and water.[6]

Emergency Procedures

Rapid and correct response to an emergency is crucial. All personnel must be familiar with these procedures and the location of safety equipment.

Exposure Response

The following decision tree outlines immediate actions following personal exposure.

Caption: First aid decision tree for exposure incidents.

-

Skin Contact: Immediately wash off with soap and plenty of water.[6] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]

-

Ingestion: Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and consult a physician immediately.[6]

Spill Response

-

Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][6]

-

Large Spills: Evacuate the area immediately and alert emergency response personnel. Prevent the substance from entering drains.

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[1][6]

-

Keep the container tightly closed when not in use.[1]

-

Store in a locked cabinet or a restricted-access area.[5]

Waste Disposal

-

All waste materials must be treated as hazardous.

-

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.

-

One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains.[6]

Conclusion

2-Chloro-6-fluorophenylacetic acid is a valuable reagent in pharmaceutical R&D. Its potential hazards necessitate a robust safety protocol grounded in a thorough understanding of its chemical properties. By implementing stringent engineering controls, utilizing correct PPE, adhering to established handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This proactive approach to safety is not merely procedural—it is a cornerstone of scientific integrity and professional responsibility.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet - 2,4-D. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroacetic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Characterization of two polymorphs of lornoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

- 6. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorophenylacetic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and, consequently, its therapeutic efficacy. It is a key parameter that dictates formulation strategies, dosage forms, and ultimately, the clinical success of a new chemical entity.

This guide focuses on 2-Chloro-6-fluorophenylacetic acid, a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are significant building blocks in medicinal chemistry, notably as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can modulate a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability, making these compounds of particular interest in drug design.[2][3]

Understanding the solubility profile of 2-Chloro-6-fluorophenylacetic acid is therefore paramount for any researcher or drug development professional working with this compound. This guide provides a comprehensive overview of its physicochemical properties, the theoretical principles governing its solubility, detailed experimental protocols for solubility and pKa determination, and a discussion of its expected solubility behavior in various solvent systems.

Physicochemical Properties of 2-Chloro-6-fluorophenylacetic Acid

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built. These parameters offer insights into the intermolecular forces at play and allow for predictions of its behavior in different environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | [4] |

| Molecular Weight | 188.59 g/mol | [4] |

| Appearance | Off-White to Pale Yellow Crystalline Solid | |

| Melting Point | 120-123 °C | [5] |

| Predicted pKa | 3.77 ± 0.10 | [5] |

| Storage | Store below +30°C | [5] |

Theoretical Framework of Solubility

The solubility of an organic molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] For an ionizable molecule like 2-Chloro-6-fluorophenylacetic acid, several factors are of critical importance.

The Influence of pH and pKa

As a carboxylic acid, 2-Chloro-6-fluorophenylacetic acid is a weak acid that can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.

The relationship between pH, pKa, and the solubility of an acidic compound is described by the Henderson-Hasselbalch equation. The solubility of the neutral form is known as the intrinsic solubility (S₀). As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This ionized form is significantly more polar and, therefore, more soluble in aqueous media. Consequently, the total solubility (S) of 2-Chloro-6-fluorophenylacetic acid in an aqueous solution is pH-dependent and increases with increasing pH.

Solvent Polarity and Intermolecular Forces

The solubility of 2-Chloro-6-fluorophenylacetic acid in various organic solvents is dictated by the balance of intermolecular forces between the solute and the solvent molecules. The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents like methanol and ethanol. The aromatic ring and the halogen substituents contribute to the molecule's lipophilicity, enabling interactions with less polar solvents.

Effect of Temperature

The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic or exothermic. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature. However, this is not a universal rule, and the effect of temperature on solubility must be determined experimentally. The rate of dissolution, however, is almost always increased at higher temperatures.

Experimental Determination of Solubility and pKa

Accurate and reproducible experimental data is the gold standard in solubility science. The following section provides detailed, self-validating protocols for determining the solubility and pKa of 2-Chloro-6-fluorophenylacetic acid.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of 2-Chloro-6-fluorophenylacetic acid in a given solvent at a specified temperature.

Materials:

-

2-Chloro-6-fluorophenylacetic acid (crystalline powder)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid 2-Chloro-6-fluorophenylacetic acid to a vial. The key is to have undissolved solid present at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining micro-particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Chloro-6-fluorophenylacetic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: pKa and Solubility Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds and can also be adapted to determine solubility.[8][9][10]

Objective: To determine the pKa and aqueous solubility of 2-Chloro-6-fluorophenylacetic acid.

Materials:

-

2-Chloro-6-fluorophenylacetic acid

-

Calibrated pH meter with an electrode

-

Automated titrator or a burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

High-purity water

-

Potassium chloride (KCl) for maintaining constant ionic strength

Procedure for pKa Determination:

-

Sample Preparation: Accurately weigh a known amount of 2-Chloro-6-fluorophenylacetic acid and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1 mM).[11] A small amount of a co-solvent like methanol may be used if the compound is not sufficiently soluble in water, but the pKa will then be for that specific solvent mixture.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Add a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.[11][12]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). The equivalence point is the point of maximum slope on the titration curve.

Procedure for Solubility Determination (adapted from potentiometric titration):

-

Saturated Solution: Prepare a saturated solution of 2-Chloro-6-fluorophenylacetic acid in water by adding an excess of the solid and stirring for 24 hours.

-

Filtration: Filter the saturated solution to remove all undissolved solid.

-

Titration: Titrate a known volume of the filtered saturated solution with standardized NaOH as described above for pKa determination.

-

Calculation: The concentration of the saturated solution (i.e., the solubility) can be calculated from the volume of NaOH required to reach the equivalence point.

Caption: Workflow for pKa and Solubility Determination.

Solubility Data and Discussion

While specific, quantitative solubility data for 2-Chloro-6-fluorophenylacetic acid is not widely available in the public domain, we can infer its likely behavior by examining data for the parent compound, phenylacetic acid, and considering the effects of the halogen substituents.

Solubility of Phenylacetic Acid (for comparison):

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 20 | 1.66 x 10⁴ mg/L (1.66 g/100 mL) | [13] |

| Water | 25 | 1.73 x 10⁴ mg/L (1.73 g/100 mL) | [13] |

| Ethanol | Room Temp. | Soluble | [13] |

| Diethyl Ether | Room Temp. | Soluble | [13] |

| Chloroform | 25 | 4.422 moles/L | [13] |

| Acetone | Room Temp. | Soluble | [13] |

Expected Solubility Behavior of 2-Chloro-6-fluorophenylacetic Acid:

-

Aqueous Solubility: The addition of a chlorine and a fluorine atom to the phenyl ring will increase the molecule's lipophilicity (hydrophobicity). Therefore, the intrinsic aqueous solubility of 2-Chloro-6-fluorophenylacetic acid is expected to be lower than that of phenylacetic acid. As with the parent compound, its aqueous solubility will be highly dependent on pH, increasing significantly in basic solutions due to the formation of the more polar carboxylate salt.

-

Organic Solvent Solubility: 2-Chloro-6-fluorophenylacetic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, as indicated by qualitative data.[5] Its solubility in these solvents is driven by the favorable interactions between the carboxylic acid group and the polar solvent molecules. It is also likely to exhibit solubility in less polar solvents like chloroform, similar to phenylacetic acid.

Conclusion

2-Chloro-6-fluorophenylacetic acid is a valuable building block in pharmaceutical research and development. A comprehensive understanding of its solubility is essential for its effective utilization. This guide has provided the theoretical foundation and practical, detailed protocols for the experimental determination of its solubility and pKa. While quantitative solubility data for this specific compound is sparse, the provided information on related compounds and the principles of physical chemistry allow for informed predictions of its behavior. For any drug development program involving 2-Chloro-6-fluorophenylacetic acid, the rigorous, in-house experimental determination of its solubility profile using the methodologies outlined herein is strongly recommended. Such data will be invaluable for guiding formulation development, ensuring consistent results in biological assays, and ultimately, contributing to the successful advancement of new therapeutic agents.

References

- Solubility of Things. (n.d.). Phenylacetic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

- Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2016). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 21(9), 1143.

- Hulverson, M. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(10), 1494–1504.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Rauh, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8823–8830.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

KTH Royal Institute of Technology. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Yoo, B. K., & Park, K. M. (2012). Preparation and Characterization of Flufenamic Acid Nanoprodrugs. Journal of drug delivery, 2012, 982137.

-

National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

-

PR. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2017, February 7). Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. Retrieved from [Link]

-

University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. bioassaysys.com [bioassaysys.com]

- 5. 2-Chloro-6-fluorophenylacetic acid manufacturers and suppliers in india [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-6-fluorophenylacetic Acid and Its Derivatives: An Application Note for Advanced Research and Development

Introduction: The Significance of 2-Chloro-6-fluorophenylacetic Acid Scaffolds

2-Chloro-6-fluorophenylacetic acid and its derivatives represent a critical class of intermediates in the landscape of modern drug discovery and agrochemical development. The specific substitution pattern on the phenyl ring—a halogenated triad of chlorine and fluorine ortho to the acetic acid moiety—imparts unique physicochemical properties to molecules incorporating this scaffold. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, this building block is integral to the synthesis of a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2]

This technical guide provides a comprehensive overview of robust and scalable synthetic protocols for 2-chloro-6-fluorophenylacetic acid, starting from commercially available precursors. We will delve into the mechanistic underpinnings of key transformations, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of the Core Scaffold

The synthesis of 2-chloro-6-fluorophenylacetic acid can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, scalability, and desired purity of the final product. Herein, we detail two of the most efficient and widely adopted methods.

Method 1: From 2-Chloro-6-fluorobenzaldehyde via Cyanide-Mediated Homologation

This common and reliable two-step sequence involves the conversion of the readily available 2-chloro-6-fluorobenzaldehyde to the corresponding benzyl cyanide, followed by hydrolysis to the target carboxylic acid.

Workflow Overview:

Caption: Cyanide-mediated homologation of 2-chloro-6-fluorobenzaldehyde.

Step 1: Synthesis of 2-Chloro-6-fluorobenzyl Cyanide

The initial step involves the conversion of the aldehyde to a benzyl cyanide intermediate. This can be achieved through several methods, with the most direct being the conversion to a benzyl halide followed by nucleophilic substitution with a cyanide salt.

Explanatory Note on the Choice of Method: Direct conversion of the aldehyde to the nitrile is possible via a Strecker-type synthesis, but the two-step process of reduction to the alcohol, conversion to the benzyl chloride, and subsequent cyanidation is often more scalable and avoids the use of highly toxic reagents in the initial step.

Protocol 1A: Reduction and Chlorination

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10°C. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the aromatic halogens.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with dilute hydrochloric acid. Extract the resulting 2-chloro-6-fluorobenzyl alcohol with a suitable organic solvent like ethyl acetate.

-

Chlorination: The crude alcohol can then be converted to the benzyl chloride using thionyl chloride (SOCl₂) or a similar chlorinating agent in a non-polar solvent. This reaction should be performed in a well-ventilated fume hood.

-

Purification: The resulting 2-chloro-6-fluorobenzyl chloride is purified by distillation or chromatography.

Protocol 1B: Cyanation

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve the purified 2-chloro-6-fluorobenzyl chloride (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) and heat the mixture. The progress of the reaction can be monitored by GC-MS or TLC.

-

Work-up: After completion, the reaction mixture is cooled and poured into water. The product, 2-chloro-6-fluorobenzyl cyanide, is then extracted with an organic solvent.

-

Purification: The crude nitrile is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product can be further purified by recrystallization or chromatography.[3]

Step 2: Hydrolysis of 2-Chloro-6-fluorobenzyl Cyanide

The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.

Explanatory Note on Hydrolysis Conditions: Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, forming an intermediate that is subsequently protonated. While both methods are effective, acidic hydrolysis can sometimes lead to fewer side products.[4]

Protocol 2: Acid-Catalyzed Hydrolysis

-

Reaction Mixture: In a round-bottom flask, combine 2-chloro-6-fluorobenzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heating: Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture and pour it onto ice. The precipitated 2-chloro-6-fluorophenylacetic acid is collected by filtration.

-

Purification: The crude acid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield a crystalline solid.[4]

| Parameter | Typical Value |

| Overall Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Melting Point | 124-126 °C |

Method 2: The Willgerodt-Kindler Reaction

For certain substrates, the Willgerodt-Kindler reaction offers an elegant alternative for the synthesis of phenylacetic acid derivatives.[5][6] This reaction converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[7]

Workflow Overview:

Caption: The Willgerodt-Kindler route to 2-chloro-6-fluorophenylacetic acid.

Step 1: Synthesis of the Thioamide Intermediate

Protocol 3: Willgerodt-Kindler Reaction

-

Reactants: In a reaction vessel, combine 2-chloro-6-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux. The reaction is typically complete within a few hours.[7] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur.[5]

-

Work-up: After cooling, the reaction mixture is treated with an acid to remove excess morpholine, and the thioamide intermediate is extracted with an organic solvent.

Step 2: Hydrolysis of the Thioamide

Protocol 4: Thioamide Hydrolysis

-

Hydrolysis: The crude thioamide is hydrolyzed by refluxing with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[7]

-

Isolation and Purification: After hydrolysis, the product is isolated by acidification (if a basic hydrolysis was performed) and extraction. Purification is achieved through recrystallization.

Derivatization of 2-Chloro-6-fluorophenylacetic Acid

The carboxylic acid moiety of the title compound is a versatile handle for further chemical modifications, leading to a diverse range of derivatives such as esters, amides, and more complex heterocyclic systems.

Synthesis of Amide Derivatives

Amide coupling reactions are fundamental in medicinal chemistry. The synthesis of amides from 2-chloro-6-fluorophenylacetic acid can be achieved using standard peptide coupling reagents.

Protocol 5: Amide Coupling

-

Activation: Dissolve 2-chloro-6-fluorophenylacetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) (0.1 eq).

-

Amine Addition: To the activated acid, add the desired primary or secondary amine (1.0 eq).

-

Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction mixture is then washed with dilute acid, base, and brine. The organic layer is dried, and the solvent is removed to yield the amide product.

Conclusion